molecular formula C18H24N4O2S B2558926 N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320464-99-9

N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2558926
CAS No.: 2320464-99-9
M. Wt: 360.48
InChI Key: QDGODRJRQNYOHB-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an adamantane moiety, a thiazole ring, and a piperazine carboxamide group, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Adamantane Derivatization: Adamantane can be functionalized to introduce a reactive group, such as a carboxylic acid or an amine, which can then be coupled with the thiazole derivative.

    Piperazine Coupling: The functionalized adamantane and thiazole derivative are then coupled with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of infectious diseases.

    Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent for conditions such as tuberculosis and cancer.

    Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s adamantane moiety can enhance its binding affinity and specificity for certain targets, while the thiazole and piperazine groups contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane, thiazole, and piperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-adamantyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c23-15-11-21(2-3-22(15)17-19-1-4-25-17)16(24)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1,4,12-14H,2-3,5-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGODRJRQNYOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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